1-(Trimethylsiloxy)-4-methylcyclohexene
Description
1-(Trimethylsiloxy)-4-methylcyclohexene (C10H20OSi, molecular weight: 184.35 g/mol) is a substituted cyclohexene derivative featuring a trimethylsiloxy (OSi(CH3)3) group at position 1 and a methyl group at position 2. This compound is structurally characterized by its bicyclic framework, where the siloxy group acts as a protective moiety, enhancing stability and modulating reactivity in organic syntheses . It is widely utilized as a key intermediate in pharmaceutical chemistry and natural product synthesis, particularly in Michael addition reactions and the preparation of Δ<sup>1,9</sup>-octalones . Commercial batches are available with purities up to 98–99%, with storage protocols emphasizing low-temperature preservation to maintain stability .
Properties
Molecular Formula |
C10H20OSi |
|---|---|
Molecular Weight |
184.35 g/mol |
IUPAC Name |
trimethyl-(4-methylcyclohexen-1-yl)oxysilane |
InChI |
InChI=1S/C10H20OSi/c1-9-5-7-10(8-6-9)11-12(2,3)4/h7,9H,5-6,8H2,1-4H3 |
InChI Key |
RXHONFUPUZJGQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=CC1)O[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and applications of 1-(trimethylsiloxy)-4-methylcyclohexene are best understood through comparative analysis with structurally related compounds. Below, key analogs are discussed, supported by experimental data and research findings.
4-Methylcyclohexene (C7H12)
- Structure and Reactivity: Lacking the siloxy group, 4-methylcyclohexene is a simpler cyclohexene derivative with a methyl substituent at position 3. Its reactivity is dominated by the electron-rich double bond, making it prone to hydrogenation, ozonolysis, and Diels-Alder reactions .
- Applications: Primarily employed in polymer and fragrance synthesis. For example, ozonolysis of 4-methylcyclohexene yields carbonyl compounds, while hydrogenation produces 4-methylcyclohexane, a solvent precursor .
- Key Difference: The absence of the siloxy group limits its utility in enolate-mediated reactions. In contrast, this compound’s siloxy moiety stabilizes enolate intermediates, enabling asymmetric catalysis .
1-(Trimethylsiloxy)cyclohexene (C9H18OSi)
- Structure and Reactivity: Shares the siloxy group but lacks the 4-methyl substituent. This compound is less sterically hindered, facilitating nucleophilic additions. However, studies show that its reactivity in Michael additions is negligible without tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), which generates reactive enolates .
- Applications: Used in synthesizing cyclohexanone derivatives and as a dehydrogenation substrate in iridium-catalyzed reactions .
- Key Difference : The 4-methyl group in the target compound introduces steric effects that alter regioselectivity. For instance, in T + 4-methylcyclohexene reactions, isomerization to 1-methylcyclohexene-t occurs at 4.8% yield, highlighting positional substituent effects .
4-Acetyl-1-methylcyclohexene (C9H14O)
- Structure and Reactivity : Features an acetyl group instead of a siloxy moiety. The electron-withdrawing acetyl group enhances electrophilicity, promoting aldol condensations and Grignard reactions .
- Applications : A precursor in flavor and fragrance industries (e.g., limona ketone synthesis) .
- Key Difference: The acetyl group’s polarity contrasts with the siloxy group’s electron-donating nature, leading to divergent reaction pathways. For example, the siloxy group in this compound facilitates enolate stabilization, whereas the acetyl group directs carbonyl reactivity .
1-Methoxycyclohexene (C7H12O)
- Structure and Reactivity : Contains a methoxy group instead of siloxy. While both groups are electron-donating, the methoxy group offers less steric protection, leading to faster hydrolysis under acidic conditions .
- Applications: Limited to low-temperature reactions due to instability.
- Key Difference : The trimethylsiloxy group’s bulkiness in the target compound enhances thermal stability, enabling reactions at higher temperatures (e.g., dehydrogenation at 100°C) .
Comparative Data Table
Research Findings and Mechanistic Insights
- Steric and Electronic Effects : The 4-methyl group in the target compound introduces steric hindrance, reducing isomerization side reactions compared to 3-methylcyclohexene derivatives .
- Catalytic Dehydrogenation: Iridium pincer complexes dehydrogenate this compound less efficiently than non-siloxy analogs due to the siloxy group’s electron donation, which stabilizes the substrate against dehydrogenation .
- Enolate Reactivity: In Michael additions, the target compound’s siloxy group enables enolate formation only with TASF, contrasting with acetylated analogs that react directly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
